
3-N-Boc-5'-O-DMT-3'-O-nosylthymidine
Overview
Description
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine is a synthetic nucleoside derivative used primarily as a building block in the synthesis of other anticancer compounds . It is characterized by its complex structure, which includes a tert-butyloxycarbonyl (Boc) group, a dimethoxytrityl (DMT) group, and a nosyl group attached to the thymidine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine can be synthesized through a multi-step process involving the reaction between 3,4,5′-trimethoxybenzoyl chloride and thymidine in the presence of reagents such as 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) . The reaction conditions typically involve:
Protection of the thymidine molecule: The hydroxyl groups of thymidine are protected using DMT and nosyl groups.
Introduction of the Boc group: The Boc group is introduced to the nitrogen atom of the thymidine molecule.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
While specific industrial production methods for 3-N-Boc-5’-O-DMT-3’-O-nosylthymidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine undergoes various chemical reactions, including:
Substitution Reactions: The nosyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc, DMT, and nosyl groups can be removed to yield the free thymidine molecule or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic or basic conditions are used to remove the protecting groups. For example, trifluoroacetic acid (TFA) can be used to remove the Boc group, while acidic conditions can remove the DMT group.
Major Products Formed
The major products formed from these reactions include various thymidine derivatives, which can be further utilized in the synthesis of nucleoside analogs with potential anticancer properties .
Scientific Research Applications
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of nucleoside analogs.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It is a precursor in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 3-N-Boc-5’-O-DMT-3’-O-nosylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The presence of the Boc, DMT, and nosyl groups can modulate the compound’s interaction with these molecular targets, enhancing its efficacy as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-N-Boc-thymidine: Lacks the DMT and nosyl groups, making it less versatile in synthetic applications.
5’-O-DMT-thymidine: Lacks the Boc and nosyl groups, limiting its use in certain chemical reactions.
3’-O-nosylthymidine: Lacks the Boc and DMT groups, reducing its potential as a building block for complex nucleoside analogs.
Uniqueness
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine is unique due to the presence of all three functional groups (Boc, DMT, and nosyl), which provide multiple points of chemical modification. This makes it a highly versatile compound for the synthesis of a wide range of nucleoside analogs with potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 3-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-nitrophenyl)sulfonyloxyoxolan-2-yl]-5-methyl-2,6-dioxopyrimidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H43N3O13S/c1-27-25-43(39(47)44(38(27)46)40(48)57-41(2,3)4)37-24-34(58-59(51,52)36-15-11-10-14-33(36)45(49)50)35(56-37)26-55-42(28-12-8-7-9-13-28,29-16-20-31(53-5)21-17-29)30-18-22-32(54-6)23-19-30/h7-23,25,34-35,37H,24,26H2,1-6H3/t34-,35-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKQKVFRQWWFN-FURHFXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


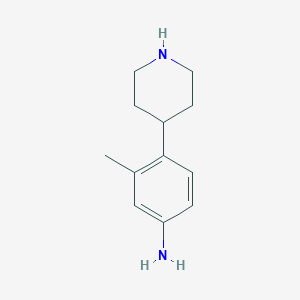
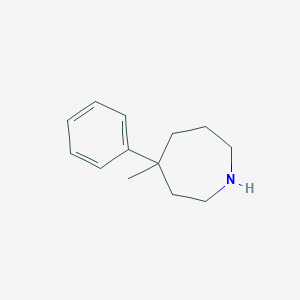

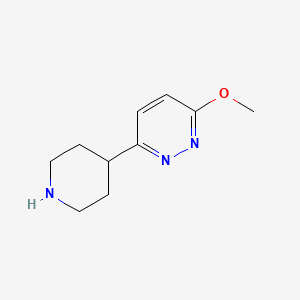
![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

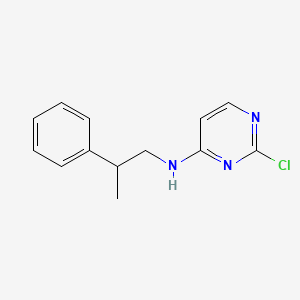

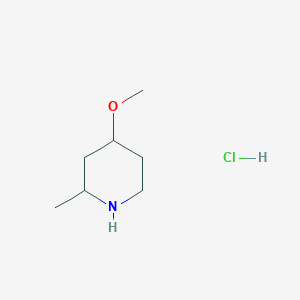
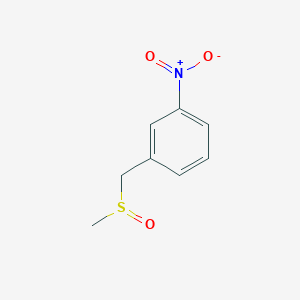
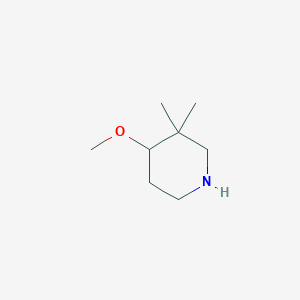
![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)
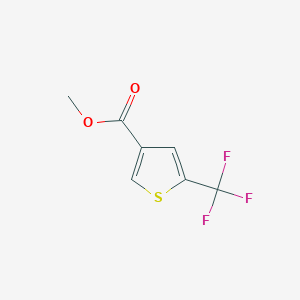
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)
